Cas no 1261747-74-3 (3-(2-Iodo-4-methylphenyl)propanoic acid)
3-(2-Iodo-4-methylphenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2-iodo-4-methylphenyl)propanoic acid
- 3-(2'-Iodo-4'-methylphenyl)propionic acid
- 3-(2-Iodo-4-methylphenyl)propanoic acid
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- Inchi: 1S/C10H11IO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
- InChI Key: HUDWXTNAEZCJJL-UHFFFAOYSA-N
- SMILES: IC1C=C(C)C=CC=1CCC(=O)O
Computed Properties
- Exact Mass: 289.98038 g/mol
- Monoisotopic Mass: 289.98038 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 37.3
- Molecular Weight: 290.10
3-(2-Iodo-4-methylphenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013033419-250mg |
3-(2'-Iodo-4'-methylphenyl)propionic acid |
1261747-74-3 | 97% | 250mg |
475.20 USD | 2021-06-22 | |
| Alichem | A013033419-500mg |
3-(2'-Iodo-4'-methylphenyl)propionic acid |
1261747-74-3 | 97% | 500mg |
863.90 USD | 2021-06-22 | |
| Alichem | A013033419-1g |
3-(2'-Iodo-4'-methylphenyl)propionic acid |
1261747-74-3 | 97% | 1g |
1,445.30 USD | 2021-06-22 |
3-(2-Iodo-4-methylphenyl)propanoic acid Related Literature
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 3-(2-Iodo-4-methylphenyl)propanoic acid
Introduction to 3-(2-Iodo-4-methylphenyl)propanoic acid (CAS No. 1261747-74-3)
3-(2-Iodo-4-methylphenyl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1261747-74-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a propanoic acid moiety attached to a phenyl ring substituted with an iodine atom at the 2-position and a methyl group at the 4-position, presents a unique structural framework that makes it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 3-(2-Iodo-4-methylphenyl)propanoic acid consists of a benzene ring with iodine and methyl substituents, linked to a propanoic acid side chain. This configuration provides multiple reactive sites, enabling its use in various chemical transformations. The presence of the iodine atom, in particular, makes this compound useful in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular architectures.
In recent years, the demand for novel intermediates like 3-(2-Iodo-4-methylphenyl)propanoic acid has surged due to their applications in developing innovative therapeutic agents. Researchers have been exploring its potential in synthesizing small molecules with pharmacological activity. For instance, derivatives of this compound have been investigated for their roles in modulating biological pathways associated with neurological disorders, inflammation, and cancer.
One of the most compelling aspects of 3-(2-Iodo-4-methylphenyl)propanoic acid is its utility in constructing heterocyclic compounds. Heterocycles are essential motifs in many bioactive molecules, and the ability to incorporate functional groups like iodine and methyl groups at specific positions on a phenyl ring allows for fine-tuning of chemical properties. This flexibility has led to several studies focusing on its role as a building block for more complex scaffolds.
Recent advancements in synthetic methodologies have further enhanced the applicability of 3-(2-Iodo-4-methylphenyl)propanoic acid. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the efficient introduction of diverse functional groups, expanding its utility in medicinal chemistry. Additionally, computational studies have been employed to predict the reactivity and stability of this compound under various conditions, aiding researchers in optimizing synthetic routes.
The pharmaceutical industry has been particularly interested in 3-(2-Iodo-4-methylphenyl)propanoic acid due to its potential as a precursor for drug candidates. Several preclinical studies have demonstrated its efficacy in inhibiting key enzymes and receptors involved in disease pathways. For example, researchers have reported its role in developing inhibitors targeting tyrosine kinases, which are implicated in cancer progression. The structural features of this compound allow for selective binding to biological targets, making it a promising candidate for further development.
Moreover, the environmental and safety considerations associated with 3-(2-Iodo-4-methylphenyl)propanoic acid have been thoroughly evaluated. Its synthesis and handling procedures adhere to stringent regulatory standards, ensuring that researchers can utilize it without compromising safety or environmental integrity. This compliance has facilitated its adoption in both academic and industrial research settings.
The future prospects of 3-(2-Iodo-4-methylphenyl)propanoic acid appear promising, with ongoing research aimed at uncovering new applications and improving synthetic methodologies. As our understanding of biological systems continues to evolve, the demand for specialized intermediates like this compound is expected to grow. Collaborative efforts between chemists and biologists will likely lead to innovative drug discovery programs leveraging its unique chemical properties.
In conclusion, 3-(2-Iodo-4-methylphenyl)propanoic acid (CAS No. 1261747-74-3) stands out as a versatile intermediate with significant potential in pharmaceutical research. Its structural features and reactivity make it an invaluable tool for synthesizing complex molecules with therapeutic applications. As advancements continue to unfold, this compound is poised to play an increasingly important role in the development of next-generation drugs.
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